molecular formula C16H13N5O5 B2667542 N-(5-methylisoxazol-3-yl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 899990-65-9

N-(5-methylisoxazol-3-yl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2667542
CAS No.: 899990-65-9
M. Wt: 355.31
InChI Key: LALGTYSRXCDNHO-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features an isoxazole ring, a pyridazine ring, and a nitrophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Synthesis of the Pyridazine Ring: The pyridazine ring is often formed via the condensation of hydrazine with a diketone or a similar compound.

    Coupling Reactions: The isoxazole and pyridazine intermediates are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions, typically involving concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methylisoxazol-3-yl)-2-(3-phenyl-6-oxopyridazin-1(6H)-yl)acetamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-(5-methylisoxazol-3-yl)-2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide: Contains a methyl group instead of a nitro group, potentially altering its properties.

Uniqueness

N-(5-methylisoxazol-3-yl)-2-(3-(4-nitrophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the presence of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O5/c1-10-8-14(19-26-10)17-15(22)9-20-16(23)7-6-13(18-20)11-2-4-12(5-3-11)21(24)25/h2-8H,9H2,1H3,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALGTYSRXCDNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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